molecular formula C12H9N3O2 B1474832 1-(2-cyanobenzyl)-1H-imidazole-4-carboxylic acid CAS No. 1979902-20-9

1-(2-cyanobenzyl)-1H-imidazole-4-carboxylic acid

Cat. No. B1474832
CAS RN: 1979902-20-9
M. Wt: 227.22 g/mol
InChI Key: RPPCCYMTAGEBOR-UHFFFAOYSA-N
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Description

The compound “1-(2-cyanobenzyl)-1H-imidazole-4-carboxylic acid” is likely to be an organic compound containing an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms, a carboxylic acid group (-COOH), and a cyanobenzyl group attached to it .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it might be synthesized through methods similar to those used for other imidazole derivatives. For instance, one common method for synthesizing imidazole derivatives involves the reaction of an aldehyde with a primary amine and α-halo ketone .


Molecular Structure Analysis

The molecular structure of this compound would include an imidazole ring, a carboxylic acid group, and a cyanobenzyl group. The exact structure would depend on the positions of these groups on the imidazole ring .


Chemical Reactions Analysis

Imidazole compounds are known to participate in various chemical reactions. They can act as nucleophiles in substitution reactions, and the nitrogen atoms in the imidazole ring can coordinate to metal ions . The presence of the carboxylic acid group also allows for reactions typical of carboxylic acids, such as esterification .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, imidazole compounds are polar and can form hydrogen bonds, which could make them soluble in polar solvents .

Scientific Research Applications

Catalytic Applications

A significant application of compounds related to 1-(2-cyanobenzyl)-1H-imidazole-4-carboxylic acid is in the field of catalysis. For example, cyclometalated Ir(III)-NHC complexes have been synthesized and shown to be effective catalysts for the acceptorless dehydrogenation of alcohols to carboxylic acids, with notable efficiency and recyclability. Such complexes, through intramolecular C-H bond activation, demonstrate good-to-excellent yields of carboxylic acids/carboxylates from a wide range of alcohols under mild conditions, highlighting their potential for green chemistry applications (Borah et al., 2020).

Antimicrobial and Cytotoxic Activities

Silver and gold complexes derived from N-heterocyclic carbene (NHC) ligands, similar to 1-(2-cyanobenzyl)-1H-imidazole-4-carboxylic acid, have shown promising antimicrobial and cytotoxic activities. These complexes have been synthesized and tested against various bacterial strains and cancer cell lines, demonstrating medium to high antibacterial activity and cytotoxicity. Notably, NHC-silver complexes exhibit significant antibacterial activity, while the cytotoxicity tests on human renal-cancer cell lines have shown these complexes to be effective in inhibiting cancer cell growth, with IC50 values indicating their potential as chemotherapeutic agents (Patil et al., 2010), (Hackenberg et al., 2012).

Coordination Polymers and Frameworks

Coordination polymers and frameworks constructed with ligands similar to 1-(2-cyanobenzyl)-1H-imidazole-4-carboxylic acid have been explored for their potential in materials science, including applications in magnetism and luminescence. These materials, synthesized through solvothermal reactions, exhibit unique properties such as high chemical stability, luminescence, and magnetic properties. Research in this area focuses on the synthesis and characterization of these novel materials, investigating their potential applications in sensors, light-emitting devices, and as magnetic materials (Peng et al., 2018).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, if the compound is used as a drug, the mechanism of action would depend on the biological target of the drug .

Safety and Hazards

As with any chemical compound, handling “1-(2-cyanobenzyl)-1H-imidazole-4-carboxylic acid” would require appropriate safety measures. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future research directions would depend on the properties and potential applications of this compound. It could be explored for various uses, such as in the development of new drugs or materials .

properties

IUPAC Name

1-[(2-cyanophenyl)methyl]imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2/c13-5-9-3-1-2-4-10(9)6-15-7-11(12(16)17)14-8-15/h1-4,7-8H,6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPPCCYMTAGEBOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(N=C2)C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-cyanobenzyl)-1H-imidazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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